Cas no 2060042-99-9 (2-(azetidin-3-yl)-5-bromopyrimidine)

2-(azetidin-3-yl)-5-bromopyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(azetidin-3-yl)-5-bromopyrimidine
- Pyrimidine, 2-(3-azetidinyl)-5-bromo-
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- MDL: MFCD30535612
- インチ: 1S/C7H8BrN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2
- InChIKey: CYBRXBADVQMUFD-UHFFFAOYSA-N
- ほほえんだ: C1(C2CNC2)=NC=C(Br)C=N1
2-(azetidin-3-yl)-5-bromopyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310233-2.5g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-310233-0.5g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-310233-5.0g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037159-1g |
2-(Azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95% | 1g |
¥4795.0 | 2023-03-11 | |
Enamine | EN300-310233-1g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 1g |
$971.0 | 2023-09-05 | ||
Enamine | EN300-310233-5g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 5g |
$2816.0 | 2023-09-05 | ||
Enamine | EN300-310233-0.25g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-310233-10g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 10g |
$4176.0 | 2023-09-05 | ||
Enamine | EN300-310233-0.1g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-310233-1.0g |
2-(azetidin-3-yl)-5-bromopyrimidine |
2060042-99-9 | 95.0% | 1.0g |
$971.0 | 2025-03-19 |
2-(azetidin-3-yl)-5-bromopyrimidine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-(azetidin-3-yl)-5-bromopyrimidineに関する追加情報
Comprehensive Overview of 2-(azetidin-3-yl)-5-bromopyrimidine (CAS No. 2060042-99-9): Structure, Applications, and Research Insights
The compound 2-(azetidin-3-yl)-5-bromopyrimidine (CAS No. 2060042-99-9) is a brominated pyrimidine derivative featuring an azetidine ring, a structural motif increasingly recognized for its versatility in medicinal chemistry and material science. With its unique heterocyclic framework, this molecule has garnered attention for its potential in drug discovery, particularly as a pharmacophore in kinase inhibitors and small-molecule therapeutics. Researchers are actively exploring its structure-activity relationships (SAR) to optimize bioactivity, aligning with the growing demand for targeted therapies in oncology and neurology.
In the context of AI-driven drug design, 2-(azetidin-3-yl)-5-bromopyrimidine exemplifies how computational tools like molecular docking and QSAR modeling accelerate lead optimization. Recent publications highlight its role in fragment-based drug discovery (FBDD), where its compact ring system serves as a scaffold for modular synthesis. This aligns with trending searches for "how to design selective kinase inhibitors" or "azetidine derivatives in drug development," reflecting the scientific community's focus on precision medicine.
The bromine substituent at the 5-position of the pyrimidine ring enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling—a hot topic in green chemistry circles. This property makes the compound valuable for constructing biaryl architectures, frequently searched in queries like "Pd-catalyzed reactions 2024." Moreover, its azetidine moiety contributes to improved metabolic stability, a key consideration in ADME profiling, as evidenced by rising interest in "improving drug half-life" among pharmaceutical researchers.
From a synthetic perspective, 2060042-99-9 is often discussed in forums exploring "nitrogen-rich heterocycles" due to its balanced lipophilicity (LogP) and hydrogen-bonding capacity. These features address the persistent challenge of blood-brain barrier permeability—a trending search term in CNS drug development. Recent patent analyses reveal its incorporation in proteolysis-targeting chimeras (PROTACs), underscoring its relevance in degrader technologies, a field dominating 2024's biopharma innovation discourse.
Quality control of 2-(azetidin-3-yl)-5-bromopyrimidine typically involves HPLC purity analysis and NMR characterization, topics frequently queried alongside "how to validate synthetic intermediates." The compound's stability under photolytic conditions is also a focus area, coinciding with industry concerns about ICH Q1B guidelines. As continuous flow chemistry gains traction, its scalable synthesis routes are being re-evaluated—a nexus point for searches like "flow chemistry for heterocycles."
In material science, the electron-deficient pyrimidine core of 2060042-99-9 enables applications in organic semiconductors, particularly in n-type dopants for OLEDs. This connects with booming interest in "organic electronic materials 2024" and "small-molecule dopants." Its crystalline properties are being studied via XRPD, a technique increasingly searched alongside "polymorph screening protocols."
The environmental fate of brominated heterocycles like this compound is another emerging discussion, with studies examining its biodegradation pathways using LC-MS/MS—methods often queried in "analytical method development for APIs." Regulatory perspectives on such compounds are evolving, as seen in searches for "REACH compliance for intermediates," making this a timely subject for industrial chemists.
In conclusion, 2-(azetidin-3-yl)-5-bromopyrimidine (CAS No. 2060042-99-9) represents a multifaceted tool for researchers navigating structure-based drug design, catalysis, and advanced materials. Its intersection with high-interest areas like AI-augmented chemistry and sustainable synthesis ensures continued relevance in both academic and industrial settings, addressing the most pressing questions in modern chemical sciences.
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